(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide
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Overview
Description
(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[310]hexane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of difluoro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane core, introduction of the difluoro groups, and subsequent attachment of the N-phenylcarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in areas like oncology and neurology.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure and difluoro groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide: shares similarities with other bicyclic compounds, such as bicyclo[3.1.0]hexane derivatives and difluoro-substituted molecules.
Ammonium: and zwitterions are examples of compounds with distinct structural features but different chemical properties and applications
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic core, difluoro groups, and a phenylcarboxamide moiety. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2679949-98-3 |
---|---|
Molecular Formula |
C13H13F2NO |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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